molecular formula C11H17N5O2 B12549441 Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate CAS No. 865778-78-5

Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate

Cat. No.: B12549441
CAS No.: 865778-78-5
M. Wt: 251.29 g/mol
InChI Key: VFOOBKSRCSGBBK-UHFFFAOYSA-N
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Description

Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate is a chemical compound with the molecular formula C11H17N5O2. It is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly notable for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate typically involves the reaction of N,N-dimethylimidodicarbonimidic diamide with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate involves its interaction with specific molecular targets and pathways. It is known to increase the sensitivity of peripheral tissues to insulin, enhance glucose uptake and utilization, and inhibit hepatic gluconeogenesis. These actions contribute to its therapeutic effects in managing metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its benzoate group enhances its solubility and stability, making it a valuable compound in various applications .

Properties

CAS No.

865778-78-5

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

benzoic acid;3-(diaminomethylidene)-1,1-dimethylguanidine

InChI

InChI=1S/C7H6O2.C4H11N5/c8-7(9)6-4-2-1-3-5-6;1-9(2)4(7)8-3(5)6/h1-5H,(H,8,9);1-2H3,(H5,5,6,7,8)

InChI Key

VFOOBKSRCSGBBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N=C(N)N.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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